molecular formula C7H11N3O B6234235 {1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-3-yl}methanol CAS No. 1784502-61-9

{1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-3-yl}methanol

Cat. No.: B6234235
CAS No.: 1784502-61-9
M. Wt: 153.18 g/mol
InChI Key: DPCAZQLZRINJJY-UHFFFAOYSA-N
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Description

{1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-3-yl}methanol is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-3-yl}methanol typically involves the construction of the pyrazolopyridine core followed by the introduction of the methanol group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-aminopyridine with hydrazine derivatives can lead to the formation of the pyrazolopyridine core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and solvents that enhance reaction efficiency is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

{1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-3-yl}methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

{1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-3-yl}methanol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors.

    Industry: The compound is used in the production of advanced materials with unique properties

Mechanism of Action

The mechanism of action of {1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-3-yl}methanol involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This interaction can modulate various biochemical pathways, leading to therapeutic effects. The compound’s structure allows it to fit into the binding pockets of target proteins, thereby exerting its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-3-yl}methanol is unique due to its specific ring fusion and functional group arrangement, which confer distinct chemical and biological properties.

Properties

CAS No.

1784502-61-9

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridin-3-ylmethanol

InChI

InChI=1S/C7H11N3O/c11-4-6-7-5(9-10-6)2-1-3-8-7/h8,11H,1-4H2,(H,9,10)

InChI Key

DPCAZQLZRINJJY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=NN2)CO)NC1

Purity

95

Origin of Product

United States

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